

An In-depth Technical Guide to 7-Hydroxyheptanamide

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Compound of Interest

Compound Name: 7-Hydroxyheptanamide

CAS No.: 14565-12-9

Cat. No.: B3187283

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Abstract

7-Hydroxyheptanamide (CAS No. 14565-12-9) is a bifunctional organic molecule featuring a primary alcohol and a primary amide. This guide provides a comprehensive technical overview of **7-Hydroxyheptanamide**, including its chemical properties, plausible synthetic routes, and predicted spectroscopic data. Given the limited availability of direct experimental data for this specific compound, this document outlines chemically sound strategies for its synthesis and characterization based on established organic chemistry principles. Furthermore, the potential biological significance and applications of **7-Hydroxyheptanamide** are discussed in the context of related long-chain fatty acid amides, offering insights for researchers in drug discovery and development.

Introduction and Compound Profile

7-Hydroxyheptanamide is a derivative of heptanoic acid, a seven-carbon straight-chain fatty acid. The presence of both a hydroxyl and an amide group imparts unique chemical properties, making it a molecule of interest for various chemical and biological applications. The terminal hydroxyl group can undergo further reactions, such as oxidation or esterification, while the

amide group can participate in hydrogen bonding and offers a site for further chemical modification.

Table 1: Core Properties of **7-Hydroxyheptanamide**

Property	Value	Source(s)
CAS Number	14565-12-9	[1][2]
Molecular Formula	C ₇ H ₁₅ NO ₂	[1][2]
Molecular Weight	145.20 g/mol	[1][2]
Canonical SMILES	C(CCCC(N)=O)CCO	N/A
Physical Form	Expected to be a solid at room temperature	N/A

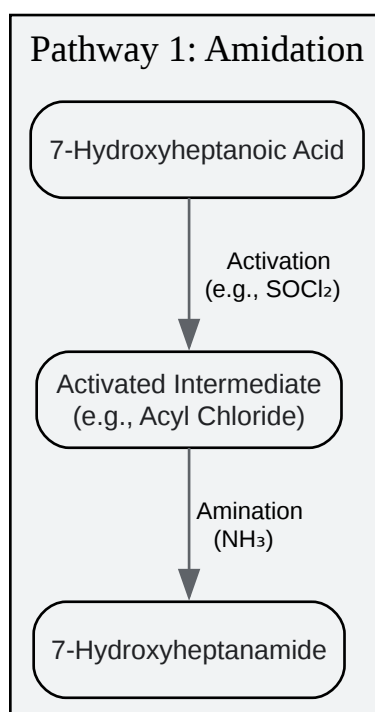
Plausible Synthetic Pathways

While specific literature detailing the synthesis of **7-Hydroxyheptanamide** is scarce, its preparation can be logically approached from readily available starting materials such as 7-hydroxyheptanoic acid or derivatives of pimelic acid.

Pathway 1: Amidation of 7-Hydroxyheptanoic Acid

The most direct route to **7-Hydroxyheptanamide** is the amidation of 7-hydroxyheptanoic acid. This transformation can be achieved through several well-established methods for amide bond formation.[3]

Diagram 1: Synthesis of **7-Hydroxyheptanamide** from 7-Hydroxyheptanoic Acid



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Caption: Plausible synthetic route to **7-Hydroxyheptanamide**.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

- **Activation of the Carboxylic Acid:** In a round-bottom flask under an inert atmosphere, dissolve 7-hydroxyheptanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM). Add thionyl chloride (SOCl_2) (1.2 eq) dropwise at $0\text{ }^\circ\text{C}$. Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- **Amidation:** In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., a saturated solution of ammonia in methanol or an aqueous solution of ammonium hydroxide). Cool this solution to $0\text{ }^\circ\text{C}$.
- **Reaction:** Slowly add the acyl chloride solution to the ammonia solution at $0\text{ }^\circ\text{C}$. A precipitate of ammonium chloride will form.

- **Workup and Purification:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield **7-Hydroxyheptanamide**.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** Prevents reaction of the highly reactive acyl chloride with atmospheric moisture.
- **Stepwise Addition at Low Temperature:** The amidation reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
- **Use of Excess Ammonia:** Drives the reaction to completion by ensuring all the acyl chloride reacts.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational methods and analysis of similar structures can provide valuable predicted spectroscopic data for characterization.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum of **7-Hydroxyheptanamide** is expected to show distinct signals for the protons on the carbon chain, the hydroxyl group, and the amide group.

Table 2: Predicted ^1H NMR Chemical Shifts

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.5-6.5	Broad singlet	2H	-NH ₂
~3.64	Triplet	2H	H-7 (-CH ₂ OH)
~2.20	Triplet	2H	H-2 (-CH ₂ CONH ₂)
~1.5-1.7	Multiplet	4H	H-3, H-6
~1.3-1.4	Multiplet	4H	H-4, H-5
~1.8 (variable)	Broad singlet	1H	-OH

Rationale for Predictions:

- The protons on the carbon adjacent to the hydroxyl group (H-7) are expected to be the most deshielded of the methylene protons due to the electronegativity of the oxygen atom.[4]
- The protons on the carbon adjacent to the amide carbonyl group (H-2) will also be deshielded.
- The amide protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.
- The hydroxyl proton (-OH) signal is also a broad singlet and its position is variable.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm	Assignment
~175	C-1 (C=O)
~62	C-7 (-CH ₂ OH)
~36	C-2 (-CH ₂ CONH ₂)
~32	C-6
~29	C-4 or C-5
~25	C-4 or C-5
~25	C-3

Rationale for Predictions:

- The carbonyl carbon (C-1) of the amide will have the largest chemical shift.[5]
- The carbon attached to the hydroxyl group (C-7) will be significantly deshielded compared to the other methylene carbons.
- The remaining methylene carbons will appear in the typical aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the key functional groups in **7-Hydroxyheptanamide**.

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol) & N-H stretch (amide)
2940-2860	Medium	C-H stretch (alkane)
~1660	Strong, Sharp	C=O stretch (amide I band)
~1630	Medium	N-H bend (amide II band)
~1050	Medium	C-O stretch (alcohol)

Rationale for Predictions:

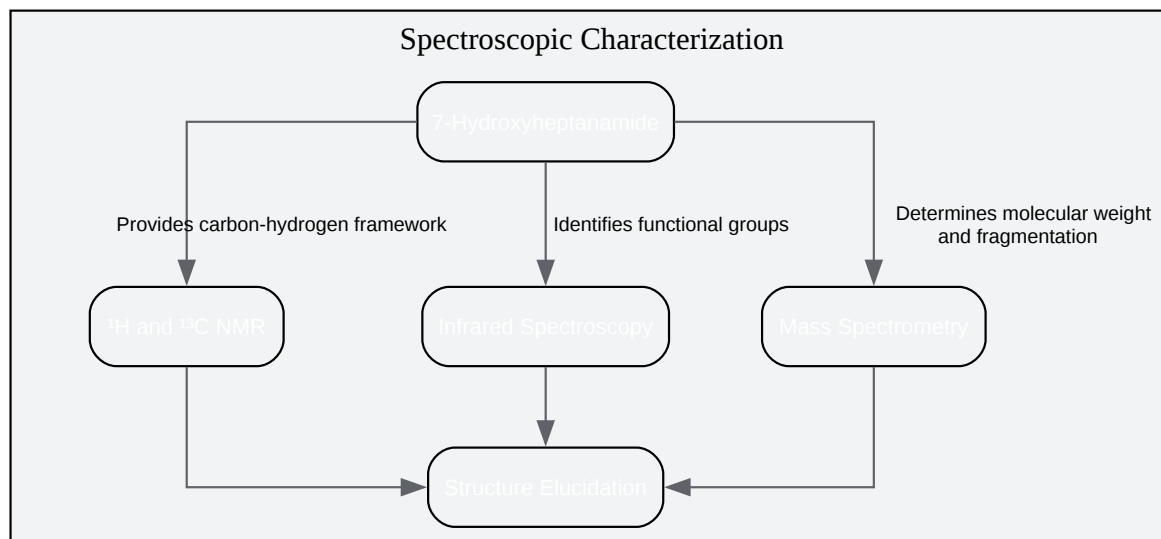
- The O-H and N-H stretching vibrations will likely overlap to form a broad band in the 3400-3200 cm⁻¹ region.[6]
- The amide carbonyl (C=O) stretch, known as the amide I band, is a very strong and characteristic absorption.[7]
- The N-H bending vibration, or amide II band, is also a characteristic feature of primary amides.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 145.
- Key Fragmentation Patterns:
 - Loss of H₂O (m/z = 127) from the molecular ion.
 - Loss of NH₃ (m/z = 128) from the molecular ion.
 - Alpha-cleavage adjacent to the hydroxyl group.
 - Cleavage of the amide bond.

Diagram 2: Spectroscopic Analysis Workflow



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Caption: Workflow for the structural analysis of **7-Hydroxyheptanamide**.

Potential Biological Significance and Applications

While specific biological activities of **7-Hydroxyheptanamide** have not been extensively reported, the broader class of long-chain fatty acid amides is known to possess a wide range of pharmacological properties.[8] These molecules can act as signaling molecules and have been implicated in various physiological processes, including inflammation, pain, and cardiovascular function.[8]

Long-chain N-substituted amides of fatty acids have been screened for antimicrobial activity against bacteria, yeasts, and molds.[9] The presence of both a hydrophilic amide head and a lipophilic carbon tail in **7-Hydroxyheptanamide** suggests it may have surfactant properties or the ability to interact with cell membranes.

For drug development professionals, **7-Hydroxyheptanamide** could serve as a versatile building block. The terminal hydroxyl group can be used as a handle for further derivatization to

create more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger molecules to improve their solubility or to introduce a site for hydrogen bonding interactions with biological targets.

Conclusion

This technical guide provides a comprehensive overview of **7-Hydroxyheptanamide**, a molecule with potential applications in both chemical synthesis and biological research. While experimental data for this specific compound is limited, this guide offers plausible synthetic strategies and predicted spectroscopic data to aid researchers in its preparation and characterization. The structural features of **7-Hydroxyheptanamide**, particularly the presence of both hydroxyl and amide functional groups, make it an interesting candidate for further investigation in the fields of materials science and drug discovery.

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